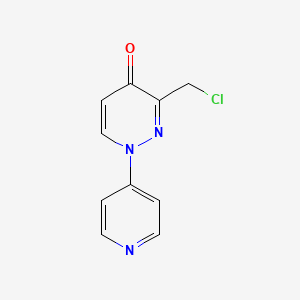
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one is a heterocyclic compound that features a pyridazinone ring fused with a pyridine ring The presence of a chloromethyl group at the third position of the pyridazinone ring makes this compound particularly interesting for various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one typically involves the chloromethylation of a pyridazinone precursor. One common method involves the reaction of 1-pyridin-4-ylpyridazin-4-one with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as carboxyl or hydroxyl groups.
Reduction Reactions: Reduction of the pyridazinone ring can lead to the formation of dihydropyridazinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Amino, thio, and alkoxy derivatives of the original compound.
Oxidation Products: Carboxylated or hydroxylated derivatives.
Reduction Products: Dihydropyridazinone derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)pyridine: Similar in structure but lacks the pyridazinone ring.
1-(Chloromethyl)-4-pyridazinone: Similar but with different substitution patterns on the pyridazinone ring.
4-Chloromethyl-1,2,3-triazole: Contains a triazole ring instead of a pyridazinone ring.
Uniqueness
3-(Chloromethyl)-1-pyridin-4-ylpyridazin-4-one is unique due to the combination of its pyridazinone and pyridine rings, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H8ClN3O |
|---|---|
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-pyridin-4-ylpyridazin-4-one |
InChI |
InChI=1S/C10H8ClN3O/c11-7-9-10(15)3-6-14(13-9)8-1-4-12-5-2-8/h1-6H,7H2 |
Clé InChI |
LGVIRGJHPCHCDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1N2C=CC(=O)C(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


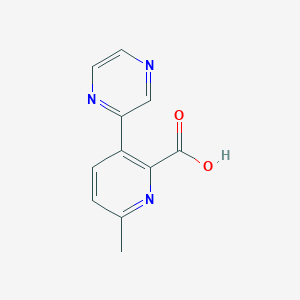
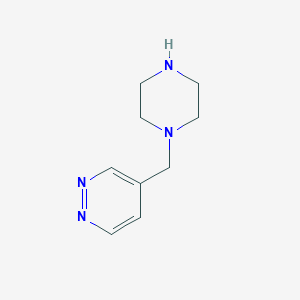
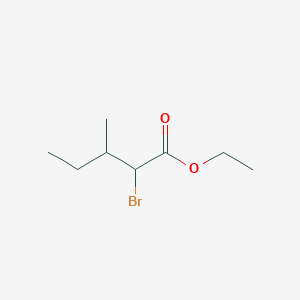
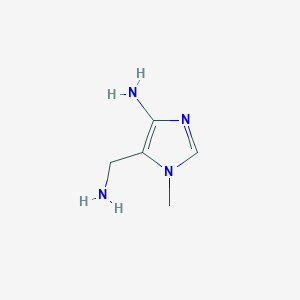
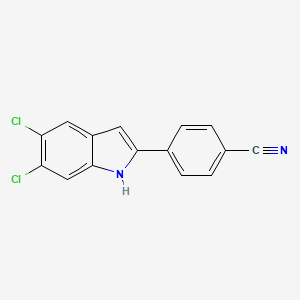
![(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)




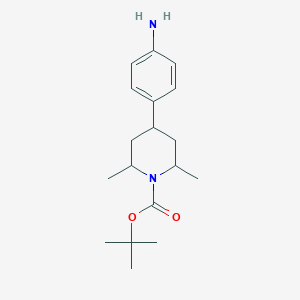
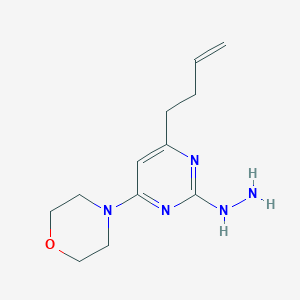

![1-[2-(2-pyridinyl)phenyl]Ethanone](/img/structure/B13873612.png)
